Product packaging for 3-[(1-Methylcyclopentyl)methoxy]azetidine(Cat. No.:)

3-[(1-Methylcyclopentyl)methoxy]azetidine

Cat. No.: B13085285
M. Wt: 169.26 g/mol
InChI Key: BRCGGXBPIQSRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylcyclopentyl)methoxy]azetidine is a chemical compound with the CAS Number 1862445-42-8 and a molecular formula of C 10 H 19 NO, corresponding to a molecular weight of 169.26 g/mol . Its structure features an azetidine ring—a four-membered saturated heterocycle—linked via an ether bond to a (1-methylcyclopentyl)methyl group. This configuration combines the structural rigidity of the azetidine ring with the steric bulk of the substituted cyclopentane moiety. As an azetidine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery . The azetidine ring is a prominent scaffold in pharmaceuticals, prized for its ability to impart structural rigidity to molecules, which can lead to improved target selectivity and enhanced metabolic stability . Researchers utilize this and similar azetidine-based intermediates to synthesize and explore more complex molecules for potential therapeutic applications. The specific steric and electronic properties conferred by the (1-methylcyclopentyl)methoxy substituent make this compound particularly useful for creating novel chemical space in research programs. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Proper handling procedures in a well-equipped laboratory are required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B13085285 3-[(1-Methylcyclopentyl)methoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-[(1-methylcyclopentyl)methoxy]azetidine

InChI

InChI=1S/C10H19NO/c1-10(4-2-3-5-10)8-12-9-6-11-7-9/h9,11H,2-8H2,1H3

InChI Key

BRCGGXBPIQSRIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)COC2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for the 3 Substituted Azetidine Scaffold

Diverse Approaches to Azetidine (B1206935) Ring Construction

The synthesis of the azetidine core can be broadly categorized into methods that form the ring through intramolecular cyclization and those that involve the rearrangement of other heterocyclic systems. These strategies provide access to a wide array of functionalized azetidines, enabling the exploration of their chemical space and biological applications.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of azetidine synthesis, relying on the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. These methods often involve nucleophilic attack of a nitrogen atom onto an electrophilic carbon center, leading to the closure of the four-membered ring.

The reductive cyclization of γ-haloalkyl-imines represents a powerful strategy for the synthesis of azetidines. This method involves the in situ reduction of an imine to the corresponding amine, which then undergoes intramolecular nucleophilic substitution to form the azetidine ring. The process typically begins with the condensation of a γ-haloalkylamine with an aldehyde or ketone to form the imine intermediate. The subsequent reduction of the C=N double bond, often achieved with hydride reagents such as sodium borohydride (B1222165), generates a secondary or tertiary amine. The proximate halide then serves as a leaving group for the intramolecular S_N2 reaction, leading to the formation of the azetidine ring.

The mechanism of this one-pot reaction sequence allows for the direct construction of the azetidine scaffold from readily available starting materials. The choice of reducing agent and reaction conditions can influence the efficiency of both the imine reduction and the subsequent cyclization.

PrecursorReagents and ConditionsProductYield (%)
N-(3-chloropropyl)imine of benzaldehydeNaBH4, MeOH, reflux1-Benzylazetidine-
N-(2,3-dibromo-2-methylpropylidene)benzylamineNaBH4, MeOH, reflux1-Benzyl-3-methoxy-3-methylazetidine-

Data for illustrative purposes; specific yields may vary based on substrate and reaction scale.

A highly regioselective method for the synthesis of 3-hydroxyazetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This strategy leverages the stereochemistry of the epoxide to favor the formation of the four-membered ring over the alternative five-membered pyrrolidine (B122466) ring. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), is crucial for activating the epoxide ring towards nucleophilic attack by the tethered amine. nih.govfrontiersin.orgelsevierpure.comdntb.gov.ua

The reaction proceeds via a 4-exo-tet cyclization pathway, where the nitrogen atom attacks the C3 position of the epoxide. The cis configuration of the starting material is essential for positioning the amine and the epoxide in a conformation that facilitates this intramolecular S_N2-type reaction. nih.govfrontiersin.org In contrast, the corresponding trans-3,4-epoxy amines typically undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines. nih.govfrontiersin.org This methodology has been shown to tolerate a variety of substituents on both the amine and the epoxide, providing a versatile route to functionalized azetidines. nih.gov

Substrate (cis-3,4-epoxy amine)CatalystSolventProductYield (%)
N-Benzyl-3,4-epoxyhexan-1-amineLa(OTf)3 (5 mol%)1,2-Dichloroethane1-Benzyl-2-ethyl-3-hydroxyazetidine81
N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amineLa(OTf)3 (5 mol%)1,2-Dichloroethane2-Ethyl-3-hydroxy-1-(4-methoxybenzyl)azetidine85
N-Butyl-3,4-epoxyhexan-1-amineLa(OTf)3 (5 mol%)1,2-Dichloroethane1-Butyl-2-ethyl-3-hydroxyazetidine84

Data sourced from Kuriyama et al. nih.govfrontiersin.org

Base-promoted intramolecular cyclization is a classical and widely employed method for the synthesis of the azetidine ring. This approach typically involves the treatment of a γ-amino halide or a γ-amino sulfonate ester with a base. The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the subsequent intramolecular S_N2 reaction to displace the leaving group and form the four-membered ring.

The success of this method is dependent on several factors, including the nature of the leaving group, the substitution pattern of the carbon chain, and the choice of base and solvent. Common leaving groups include halides (I, Br, Cl) and sulfonate esters (tosylate, mesylate). Strong, non-nucleophilic bases are often preferred to minimize side reactions such as elimination. The protection of the nitrogen atom with a suitable group can also be a key consideration in the synthetic design.

Starting MaterialBaseSolventProductYield (%)
N-Tosyl-3-chloro-1-propanamineK2CO3DMF1-TosylazetidineHigh
N-Benzhydryl-3-bromo-1-propanamineNaHTHF1-Benzhydrylazetidine-

Data for illustrative purposes; specific yields may vary based on substrate and reaction conditions.

Ring Expansion and Rearrangement Pathways

An alternative to the direct cyclization of acyclic precursors is the rearrangement of existing ring systems. These methods often exploit the release of ring strain as a driving force for the transformation and can provide access to azetidine scaffolds that are challenging to synthesize via other routes.

The ring expansion of aziridines to azetidines offers a fascinating and synthetically useful pathway to the four-membered heterocycle. These rearrangements often proceed through the formation of a reactive intermediate, such as an aziridinium (B1262131) ylide or a bicyclic aziridinium ion, which then undergoes a skeletal reorganization.

One notable example is the biocatalytic one-carbon ring expansion of aziridines via a nih.govnih.gov-Stevens rearrangement. nih.gov In this process, an engineered "carbene transferase" enzyme facilitates the reaction of an aziridine (B145994) with a carbene precursor. This generates an aziridinium ylide intermediate, which, under enzymatic control, undergoes a nih.govnih.gov-Stevens rearrangement to afford the corresponding azetidine. nih.gov This method is particularly powerful as it can achieve high enantioselectivity. nih.gov

Another mechanistically distinct aziridine-to-azetidine rearrangement has been observed in the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. researchgate.net The reaction is proposed to proceed through the initial formation of a 2-(bromomethyl)-2-methylaziridine intermediate. This aziridine then undergoes intramolecular cyclization to form a highly strained bicyclic aziridinium ion. Subsequent nucleophilic attack by the solvent (methanol) on this intermediate leads to the ring-opened 3-methoxy-3-methylazetidine (B1394192) product. researchgate.net This pathway highlights how the substitution pattern of the starting material can dramatically influence the reaction outcome, favoring ring expansion over simple aziridine formation.

Aziridine PrecursorReagents and ConditionsRearrangement TypeProduct
N-Benzoyl-2-phenylaziridineEthyl diazoacetate, Engineered Cytochrome P450 nih.govnih.gov-Stevens Rearrangement1-Benzoyl-3-phenylazetidine
2-(Bromomethyl)-1-benzyl-2-methylaziridineNaBH4, MeOH, refluxBicyclic Aziridinium Ion Intermediate1-Benzyl-3-methoxy-3-methylazetidine

Data for illustrative purposes.

Ring Contraction Reactions in Azetidine Synthesis

Ring contraction of larger heterocyclic systems provides a valuable pathway to the strained azetidine core. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov This method offers a simple and robust one-pot procedure for generating α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org

The reaction is typically performed in the presence of a base, such as potassium carbonate, and involves the addition of a nucleophile. nih.gov The proposed mechanism initiates with a nucleophilic attack on the N-activated amide carbonyl group, leading to the cleavage of the N–C(O) bond. This step forms an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes an intramolecular SN2 cyclization, resulting in the expulsion of the bromide ion and the formation of the contracted azetidine ring. rsc.org

A key advantage of this methodology is its versatility. A wide range of nucleophiles, including various alcohols, phenols, and anilines, can be efficiently incorporated into the final azetidine derivative, allowing for the synthesis of a diverse library of compounds. nih.govorganic-chemistry.org The required α-bromo N-sulfonylpyrrolidinone precursors are readily accessible through the monobromination of inexpensive and commercially available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Starting MaterialNucleophileBaseProductYieldReference
α-bromo N-sulfonylpyrrolidinoneMethanolK₂CO₃N-sulfonyl-α-methoxyazetidineGood rsc.orgnih.gov
α-bromo N-sulfonylpyrrolidinonePhenolK₂CO₃N-sulfonyl-α-phenoxyazetidineGood nih.gov
α-bromo N-sulfonylpyrrolidinoneAnilineK₂CO₃N-sulfonyl-α-anilinoazetidineGood nih.gov

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions represent one of the most direct and efficient strategies for constructing the four-membered azetidine ring. rsc.orgresearchgate.net These reactions involve the combination of two or more unsaturated components to form a cyclic product, enabling the rapid assembly of complex molecular architectures. Among the various cycloaddition approaches, the [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, and [3+1] cycloadditions are particularly prominent in azetidine synthesis. nih.govnih.gov

The aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, which yields a functionalized azetidine. nih.govresearchgate.net This photochemical process is considered one of the most efficient ways to synthesize the azetidine scaffold. rsc.org The reaction is typically initiated by the UV irradiation of an imine, which excites it to a singlet or triplet state, followed by cycloaddition with an alkene partner. nih.gov

Despite its potential, the application of the aza Paternò-Büchi reaction has faced challenges, primarily due to a competing E/Z isomerization pathway for the excited imine, which can prevent the desired cycloaddition. nih.gov To overcome this limitation, most successful examples have utilized cyclic imines, where the ring structure prevents this undesired relaxation pathway. nih.gov Intramolecular versions of the reaction, where the imine and alkene are tethered within the same molecule, have also proven effective in accessing complex, polycyclic azetidine structures. acs.orgnih.gov

Recent advancements have focused on expanding the scope of this reaction. For instance, visible-light-mediated aza Paternò-Büchi reactions have been developed, offering a milder alternative to UV irradiation. acs.orgnih.gov These methods often employ a photosensitizer that facilitates the reaction through triplet energy transfer, enabling the use of previously unreactive unactivated alkenes and extending the reaction to acyclic imine equivalents like oximes. acs.orgnih.gov

Imine ComponentAlkene ComponentReaction TypeKey FeatureReference
Cyclic ImineVarious AlkenesIntermolecularPrevents E/Z isomerization nih.gov
Tethered Imine-AlkeneN/AIntramolecularAccess to tricyclic azetidines acs.org
Acyclic OximeVarious AlkenesIntermolecularVisible-light mediated nih.gov

The [3+1]-cycloaddition of imido-ylides with metallo-enolcarbenes offers a powerful and highly stereocontrolled method for synthesizing chiral, tetrasubstituted azetidines. nih.gov This approach allows for the construction of azetidines with multiple stereocenters in high yield and with excellent stereocontrol. nih.govresearchgate.net

The reaction typically involves the asymmetric copper(I)-catalyzed reaction between a silyl-protected Z-γ-substituted enoldiazoacetate and an imido-sulfur ylide. nih.gov The copper catalyst, usually complexed with a chiral ligand such as a sabox (N-sulfonylamino-oxazoline) ligand, facilitates the generation of a reactive metallo-enolcarbene intermediate from the diazo compound. researchgate.net This electrophilic carbene is then trapped by the nucleophilic ylide in a [3+1] cycloaddition fashion to form a donor-acceptor substituted azetine ring. researchgate.netnih.gov

Subsequent reduction of the resulting azetine, for example through catalytic hydrogenation with Palladium on carbon (Pd/C), yields the final all-cis tetrasubstituted azetidine-2-carboxylic acid derivatives. nih.gov This methodology provides a robust route to complex azetidine-based amino acids with high diastereoselectivity and enantioselectivity. researchgate.net

Transition-Metal-Catalyzed Approaches to Azetidine Architectures

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of azetidine rings is no exception. rsc.org Catalytic methods offer efficient and selective routes to these strained heterocyles, often under mild conditions. rsc.org Strategies such as palladium-catalyzed intramolecular C-H amination and cobalt-catalyzed hydroamination have emerged as powerful techniques for azetidine formation. rsc.orgresearchgate.net These methods provide access to a wide range of functionalized azetidines that are otherwise challenging to synthesize. researchgate.net

Beyond the initial construction of the ring, direct functionalization of a pre-formed azetidine scaffold is a crucial strategy for elaborating its structure. researchgate.net Base-promoted metalation, particularly lithiation, followed by trapping with an electrophile, is a valid approach for creating complex azetidine derivatives. researchgate.net The regioselectivity of this metalation can be controlled by the nature of the substituent on the azetidine nitrogen. lookchem.com

In the case of 2-arylazetidines, the N-substituent plays a directing role. An electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, directs lithiation to the α-benzylic position. Conversely, an electron-donating alkyl group on the nitrogen causes the azetidine ring itself to act as a directing metalation group (DMG), guiding lithiation to the ortho-position of the aryl ring. This control over regioselectivity allows for the selective and exhaustive functionalization of the arene portion of the molecule. lookchem.com

N-Substituent TypeExampleSite of LithiationReference
Electron-WithdrawingBocα-Benzylic Position lookchem.com
Electron-DonatingAlkylortho-Aromatic Position lookchem.com

A state-of-the-art method for azetidine synthesis is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. researchgate.netacs.org This approach merges cobalt catalysis with electrochemical oxidation, providing a novel and efficient route to the four-membered ring. organic-chemistry.org Traditional methods for such transformations often struggle due to unfavorable kinetics and competing side reactions. organic-chemistry.org

In this electrocatalytic system, a cobalt catalyst and electricity work in concert to regioselectively generate a key carbocationic intermediate from the allylic amine derivative. researchgate.netacs.org This intermediate then readily undergoes intramolecular C–N bond formation to yield the desired azetidine product in good yields. organic-chemistry.org The reaction circumvents the need for stoichiometric chemical oxidants and proceeds under mild conditions. researchgate.net

Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final nucleophilic cyclization or the second electrochemical oxidation step required to form the carbocationic intermediate. acs.orgorganic-chemistry.org This electrosynthetic protocol is effective for a range of substrates and expands the synthetic toolbox for accessing strained heterocyclic systems. organic-chemistry.org

Stereoselective Synthesis of Azetidine Derivatives

The precise control of stereochemistry in the synthesis of azetidine derivatives is paramount for modulating their biological activity. To this end, a variety of powerful techniques have been established, broadly categorized into methods utilizing chiral auxiliaries, catalytic asymmetric synthesis, and strategies for controlling regioselectivity and diastereoselectivity.

Asymmetric Synthetic Methodologies Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. scintica.com Once the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral azetidines.

One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. thieme-connect.com The inherent chirality of the auxiliary guides the stereochemical outcome of the cyclization reaction. The diastereomers formed can then be separated, and subsequent removal of the chiral auxiliary yields the desired enantiomerically pure azetidine derivatives.

Another powerful class of chiral auxiliaries is the oxazolidinones, popularized by Evans. These auxiliaries can be attached to a substrate, and their rigid structure effectively shields one face of the molecule, leading to highly diastereoselective reactions such as alkylations and aldol (B89426) additions. scintica.com While not directly applied to the azetidine ring itself in the initial search results, this principle can be extended to precursors of azetidines to set the desired stereochemistry before ring formation.

Chiral AuxiliaryApplication in Azetidine SynthesisKey Features
(S)-1-PhenylethylamineSynthesis of chiral azetidine-2,4-dicarboxylic acidsActs as both chiral director and nitrogen source.
OxazolidinonesAsymmetric alkylations and aldol reactions of azetidine precursorsHigh levels of diastereoselectivity due to steric shielding.
CamphorsultamAsymmetric reactions to form precursors for chiral azetidinesProvides high asymmetric induction in various transformations. scintica.com

Catalytic Asymmetric Synthesis of Chiral Azetidines

Catalytic asymmetric synthesis offers a more atom-economical and efficient approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. In the context of azetidine synthesis, this has been achieved through various catalytic systems.

Copper(I) catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral azetidines. For instance, the copper(I)-catalyzed [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides using a chiral sabox ligand affords chiral 2-azetine-carboxylates with high enantioselectivity. wikipedia.org These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives. wikipedia.org

Another approach involves the palladium-catalyzed asymmetric allylation of azalactones, which can serve as precursors to chiral azetidines. rsc.org The use of chiral ligands in these catalytic systems is crucial for inducing asymmetry and achieving high enantiomeric excess. rsc.org Furthermore, organocatalysis has also been explored for the asymmetric synthesis of azetidines, offering a metal-free alternative. uni-muenchen.de

Catalytic SystemReaction TypeKey Features
Copper(I) / Chiral Sabox Ligand[3+1]-CycloadditionHighly enantioselective synthesis of chiral azetines. wikipedia.org
Palladium / Chiral LigandAsymmetric AllylationAccess to chiral azetidine precursors from azalactones. rsc.org
OrganocatalystsVariousMetal-free approach to chiral azetidines. uni-muenchen.de

Control of Regioselectivity and Diastereoselectivity in Azetidine Formation

The formation of the four-membered azetidine ring often competes with the formation of more thermodynamically stable five- or six-membered rings. Therefore, controlling the regioselectivity of the ring-closing reaction is a critical aspect of azetidine synthesis. wikipedia.orgnih.gov This control is typically achieved by carefully choosing the reaction conditions and the nature of the substrates and leaving groups. Kinetically controlled reactions, often carried out at low temperatures, can favor the formation of the strained four-membered ring over the thermodynamic product. wikipedia.orgnih.gov

Diastereoselectivity, the preferential formation of one diastereomer over another, is also a key consideration, especially when multiple stereocenters are being formed during the cyclization. Iodine-mediated cyclization of homoallyl amines, for example, has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization. nih.gov Similarly, the reduction of C-3 functionalized azetidin-2-ones can proceed with high diastereoselectivity to yield trans-azetidines. researchgate.net The stereochemical outcome is often influenced by steric and electronic factors of the substituents on the precursor molecule.

Specific Strategies for Constructing 3-[(1-Methylcyclopentyl)methoxy]azetidine and Related Structures

The synthesis of the target compound, this compound, requires the successful formation of an ether linkage between the 3-position of the azetidine ring and the 1-methylcyclopentylmethanol moiety. This involves two key synthetic challenges: the introduction of the methoxy (B1213986) group onto the azetidine scaffold and the synthesis of the 1-methylcyclopentyl moiety.

Methodologies for the Introduction of Methoxy Groups onto Azetidine Scaffolds

The formation of an ether bond at the 3-position of an azetidine ring can be accomplished through several established synthetic methods. A common and versatile approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. khanacademy.orgresearchgate.net In the context of our target molecule, this would involve the deprotonation of N-protected 3-hydroxyazetidine to form the corresponding alkoxide, followed by its reaction with a suitable derivative of (1-methylcyclopentyl)methanol (B1281623) bearing a good leaving group, such as a tosylate or a halide. A crucial consideration for this reaction is the potential for competing elimination reactions, especially when using sterically hindered alkyl halides. masterorganicchemistry.com

An alternative to the Williamson ether synthesis is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of an ether from an alcohol and a pronucleophile (in this case, another alcohol) in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, offering excellent stereocontrol. organic-chemistry.orgmissouri.edu For the synthesis of this compound, this would involve reacting an N-protected 3-hydroxyazetidine with (1-methylcyclopentyl)methanol under Mitsunobu conditions.

To prevent undesired side reactions at the nitrogen atom of the azetidine ring during these etherification reactions, it is essential to employ a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen. scintica.com It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions after the ether linkage has been formed. scintica.com

Etherification MethodDescriptionKey Considerations
Williamson Ether SynthesisReaction of an alkoxide with an alkyl halide. khanacademy.orgresearchgate.netPotential for competing elimination reactions, especially with hindered substrates. masterorganicchemistry.com Requires N-protection of the azetidine.
Mitsunobu ReactionReaction of an alcohol with another alcohol in the presence of a phosphine and an azodicarboxylate. wikipedia.orgorganic-chemistry.orgProceeds with inversion of stereochemistry. organic-chemistry.orgmissouri.edu Requires N-protection of the azetidine.

Synthetic Routes for Incorporating 1-Methylcyclopentyl Moieties into Organic Frameworks

One straightforward approach is the reduction of 1-methylcyclopentanecarboxylic acid or its derivatives, such as esters or acid chlorides. libretexts.org Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and their derivatives to the corresponding primary alcohols. libretexts.org The precursor, 1-methylcyclopentanecarboxylic acid, can be synthesized through various methods, including the carboxylation of a Grignard reagent derived from 1-bromo-1-methylcyclopentane (B3049229).

Alternatively, a Grignard reaction can be employed to directly form the carbon skeleton of (1-methylcyclopentyl)methanol. The reaction of a Grignard reagent, such as methylmagnesium bromide, with cyclopentanecarbaldehyde (B151901) would yield a secondary alcohol, which is not the desired product. However, the reaction of a Grignard reagent with formaldehyde (B43269) (or a synthetic equivalent) can provide a primary alcohol. A more practical approach would be the reaction of the Grignard reagent derived from 1-bromo-1-methylcyclopentane with formaldehyde. Another viable route involves the reaction of a Grignard reagent with 1-methylcyclopentanecarbaldehyde. For instance, the addition of a methyl Grignard reagent to cyclopentanecarbaldehyde would yield 1-(cyclopentyl)ethanol, which upon oxidation and further reaction is not the target. A more direct route involves the Grignard reaction of a suitable organometallic reagent with 1-methylcyclopentanecarbaldehyde. However, a more common and reliable method is the reduction of the corresponding carboxylic acid or ester. libretexts.orglibretexts.org

PrecursorReagentProduct
1-Methylcyclopentanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)(1-Methylcyclopentyl)methanol
1-Methylcyclopentanecarbonyl ChlorideLithium Aluminum Hydride (LiAlH₄)(1-Methylcyclopentyl)methanol
Methyl 1-MethylcyclopentanecarboxylateLithium Aluminum Hydride (LiAlH₄)(1-Methylcyclopentyl)methanol
1-Bromo-1-methylcyclopentane1. Mg, Et₂O; 2. CO₂; 3. H₃O⁺1-Methylcyclopentanecarboxylic Acid

Advanced Functionalization of the Azetidine Scaffold at the C-3 Position

The azetidine ring is a valuable scaffold in medicinal chemistry, and methods for its derivatization are of significant interest. rsc.org The C-3 position, in particular, offers a prime site for introducing molecular diversity. Several advanced synthetic methodologies can be employed to functionalize this position, transforming simple azetidine precursors into a wide array of complex structures. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination that is widely used to convert aldehydes or ketones into alkenes, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In the context of azetidine chemistry, the HWE reaction provides an efficient route to introduce an exocyclic double bond at the C-3 position. The reaction typically begins with an N-protected 3-azetidinone, which serves as the ketone component. mdpi.comresearchgate.net

This ketone is treated with a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester (e.g., methyl-2-(dimethoxyphosphoryl)acetate) with a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov The phosphonate carbanion acts as a nucleophile, attacking the carbonyl carbon of the 3-azetidinone. nrochemistry.com The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the C=C double bond, yielding a 3-ylideneazetidine derivative. wikipedia.org These α,β-unsaturated ester products are versatile intermediates for further functionalization. mdpi.comresearchgate.net

Table 2: Horner-Wadsworth-Emmons Reaction for Azetidine Functionalization
Starting MaterialReagentBaseProductReference
N-Boc-azetidin-3-oneMethyl-2-(dimethoxyphosphoryl)acetateDBUMethyl (N-Boc-azetidin-3-ylidene)acetate mdpi.comresearchgate.net

The 3-ylideneazetidine derivatives produced from the HWE reaction are ideal substrates for conjugate addition reactions, particularly the aza-Michael addition. mdpi.comresearchgate.net This reaction involves the addition of a nitrogen-based nucleophile to the β-carbon of the α,β-unsaturated ester system, enabling the synthesis of various 3,3-disubstituted azetidines. mdpi.comnih.gov

A wide range of primary and secondary amines, including other heterocyclic amines, can be employed as nucleophiles. mdpi.com For instance, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with amines such as azetidine, 3-hydroxyazetidine, or imidazole (B134444) in the presence of a base like DBU leads to the corresponding 3-amino-3-(acetoxymethyl)azetidine derivatives in good yields. mdpi.com This methodology provides a straightforward and efficient pathway to generate libraries of novel heterocyclic amino acid derivatives containing the azetidine core. mdpi.comnih.gov

Table 3: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate
Amine NucleophileYield (%)Reference
Azetidine64% mdpi.com
3-Hydroxyazetidine62% mdpi.com
3,3-Difluoropyrrolidine64% mdpi.com
Imidazole53% mdpi.com
Benzimidazole56% mdpi.com
Indole55% mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction can be adapted for the derivatization of the azetidine scaffold, usually by introducing a halogen atom at the C-3 position to serve as the coupling partner.

For example, a 3-bromoazetidine (B1339375) derivative can be coupled with a variety of aryl, heteroaryl, or alkenyl boronic acids to install diverse substituents at this position. nih.gov Research has shown the successful diversification of complex azetidine-containing hybrids, such as a brominated pyrazole-azetidine system, through Suzuki-Miyaura coupling with various boronic acids. mdpi.comresearchgate.net The reaction's mild conditions and tolerance for a wide range of functional groups make it a highly valuable tool for expanding the chemical space around the azetidine core. mdpi.comnih.gov

Table of Compounds

Compound NameRole/Type
This compoundTarget Compound
(1-Methylcyclopentyl)methanolStarting Material / Alcohol Intermediate
(1-Methylcyclopentyl)methyl methanesulfonateReactive Intermediate (Mesylate)
3-HydroxyazetidineCoupling Partner
N-Boc-3-hydroxyazetidineProtected Coupling Partner
N-Boc-azetidin-3-oneHWE Reaction Substrate
Methyl-2-(dimethoxyphosphoryl)acetateHWE Reagent (Phosphonate)
Methyl (N-Boc-azetidin-3-ylidene)acetateHWE Product / Michael Acceptor
3-BromoazetidineSuzuki Coupling Substrate
Methanesulfonyl chlorideReagent for Mesylation
TriethylamineBase
Sodium hydrideBase
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base
AzetidineNucleophile
3,3-DifluoropyrrolidineNucleophile
ImidazoleNucleophile
BenzimidazoleNucleophile
IndoleNucleophile

Chemical Transformations and Reactivity Profiles of Azetidine Systems

Ring-Opening Reactions of Azetidines

Due to their relative stability, azetidine (B1206935) rings typically require activation to undergo ring-opening reactions. researchgate.netmagtech.com.cn This is often achieved through the use of Lewis acids or by converting the azetidine nitrogen into a quaternary ammonium (B1175870) salt, known as an azetidinium ion. researchgate.netmagtech.com.cn This activation enhances the nitrogen's ability to act as a leaving group, facilitating cleavage of a carbon-nitrogen bond.

Nucleophilic Ring Opening Mechanisms of Azetidines

The primary pathway for the cleavage of the azetidine ring is through nucleophilic ring-opening. researchgate.netresearchgate.net These reactions generally proceed via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the ring nitrogen. nih.gov The considerable strain energy of the four-membered ring is released during this process, providing a thermodynamic driving force for the reaction. rsc.org Activation of the ring, for instance by protonating the nitrogen, makes the ring carbons more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This process results in the formation of functionalized linear amines. nih.gov

Regioselectivity in Unsymmetric Azetidine Ring Cleavage

In unsymmetrically substituted azetidines, the site of nucleophilic attack is determined by a combination of electronic and steric factors, a concept known as regioselectivity. researchgate.netmagtech.com.cn Nucleophilic ring-opening can occur at either of the carbon atoms alpha to the nitrogen. The outcome of this competition is highly dependent on the nature of the substituents on the azetidine ring and the properties of the incoming nucleophile. magtech.com.cn For instance, in trisubstituted azetidinium ions bearing a methyl group at the C4 position, a highly regioselective opening occurs at the C2 position. researchgate.net Conversely, if the C4 position is unsubstituted, nucleophilic attack happens regioselectively at this site. researchgate.net

Influence of Electronic and Steric Factors on Azetidine Reactivity

The regioselectivity of azetidine ring-opening is a direct consequence of the interplay between electronic and steric effects. researchgate.net

Electronic Factors: The presence of unsaturated or electron-withdrawing groups (such as aryl, alkenyl, or cyano) on a carbon adjacent to the nitrogen can electronically activate that position for nucleophilic attack. researchgate.netmagtech.com.cn These groups can stabilize the developing negative charge in the transition state through conjugation, thereby lowering the activation energy and directing the nucleophile to that carbon. researchgate.netmagtech.com.cn This leads to the cleavage of the C-N bond adjacent to the activating group. magtech.com.cn

Steric Factors: In the absence of strong electronic influences, or in cases involving bulky nucleophiles, steric hindrance becomes the dominant controlling factor. researchgate.netmagtech.com.cn Nucleophilic attack will preferentially occur at the less sterically hindered carbon atom adjacent to the nitrogen. researchgate.netmagtech.com.cn For example, in 2-alkylazetidines, sterically demanding or particularly strong nucleophiles typically attack the less substituted C4 position. magtech.com.cn

Further Functionalization and Derivatization of the Azetidine Core

Beyond ring-opening, the azetidine core itself can be modified to introduce new functional groups, providing a powerful strategy for creating diverse molecular libraries. chemrxiv.orgrsc.org These methods allow for the elaboration of the azetidine scaffold while preserving the strained four-membered ring.

Directed Metalation and Homologation of Azetidine Derivatives

Directed metalation is a key strategy for the regioselective functionalization of the azetidine ring. rsc.org This process typically involves the deprotonation of a carbon atom alpha to the ring nitrogen, facilitated by a directing metalation group (DMG) on the nitrogen. organic-chemistry.org N-alkoxycarbonyl groups, such as N-Boc (tert-butoxycarbonyl), can serve this purpose. nih.gov The use of a strong base, such as s-butyllithium, can generate a reactive organolithium intermediate (e.g., N-Boc-2-lithioazetidine) in a regioselective manner. nih.gov This lithiated species is a potent nucleophile, poised for subsequent reactions.

Homologation, or the addition of a one-carbon unit, represents another synthetic strategy. Strain-release-driven homologation of boronic esters using highly strained azabicyclo[1.1.0]butane derivatives provides a modular route to substituted azetidines. acs.org Similarly, α-boryl azetidines can undergo homologation reactions with organolithium reagents to create a range of α-substituted azetidines. acs.orgnih.gov

Electrophilic Trapping Strategies for Functionalized Azetidines

The organometallic intermediates generated via directed metalation are highly valuable because they can be "trapped" with a wide variety of electrophiles. rsc.orgnih.gov This step allows for the introduction of diverse functional groups onto the azetidine ring at the C2 position. nih.gov The lithiated intermediate can react directly with electrophiles such as carbonyl compounds (aldehydes and ketones) to yield secondary and tertiary alcohols, or with heteroatom-based electrophiles for silylation or stannylation. nih.gov

C-N Bond Activation and Cleavage in Strained Azetidine Systems

The reactivity of azetidine rings, four-membered nitrogen-containing heterocycles, is significantly influenced by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. mdpi.com This strain makes them susceptible to ring-opening reactions, providing a pathway for the synthesis of diverse acyclic and heterocyclic compounds. The activation and cleavage of the C-N bond in azetidine systems are pivotal transformations that are governed by the substitution pattern on the ring and the nature of the reagents employed. For the specific compound 3-[(1-Methylcyclopentyl)methoxy]azetidine , while direct studies on its C-N bond activation are not extensively documented in the current literature, its reactivity can be inferred from the behavior of similarly substituted azetidines, particularly those with oxygen-containing functionalities at the C3 position.

The presence of the bulky (1-methylcyclopentyl)methoxy group at the C3 position is expected to exert significant steric and electronic effects on the reactivity of the azetidine ring. The ether oxygen, being an electron-donating group, can influence the electron density of the ring and its susceptibility to electrophilic attack.

Nucleophilic Ring-Opening of Activated Azetidines

One of the primary pathways for C-N bond cleavage in azetidines involves their activation followed by nucleophilic attack. Activation is typically achieved by N-acylation, N-sulfonylation, or quaternization of the ring nitrogen, which enhances the electrophilicity of the ring carbons.

In a study focused on N-acylazetidines, a transition-metal-free single-electron transfer reaction using an electride derived from sodium dispersions and 15-crown-5 (B104581) was shown to effectively cleave the C-N σ bond. researchgate.netsemanticscholar.org This method was successful for a range of N-acylazetidines, including those with steric hindrance. The significant ring strain of the four-membered ring is considered a key driving force for this cleavage process. semanticscholar.org

Table 1: Reductive C-N Bond Cleavage of N-Acylazetidines

N-Acyl Group Product Yield (%) Reference
Benzoyl N-Butylbenzamide 95 semanticscholar.org
4-Methylbenzoyl N-Butyl-4-methylbenzamide 96 semanticscholar.org
4-Methoxybenzoyl N-Butyl-4-methoxybenzamide 95 semanticscholar.org
2-Methylbenzoyl N-Butyl-2-methylbenzamide 91 semanticscholar.org
1-Naphthoyl N-Butyl-1-naphthamide 93 semanticscholar.org

Note: This table is interactive and showcases examples of C-N bond cleavage in N-acylazetidines, which serves as a model for the activation and ring-opening of the azetidine core.

Ring-Opening of 3-Hydroxyazetidine Derivatives

Research on 3-hydroxyazetidines (azetidinols) provides valuable insights into the potential reactivity of 3-alkoxy substituted analogs. A recent study demonstrated that photochemically generated 3-phenylazetidinols undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.govresearchgate.net This process is facilitated by the formation of an intermediate hemiketal or a boronate ester, which then undergoes intramolecular nucleophilic attack, leading to the cleavage of a C-N bond. The success of this reaction was found to be dependent on the protecting group on the azetidine nitrogen, with a benzhydryl group proving effective in facilitating the ring-opening. beilstein-journals.orguni-mainz.denih.govresearchgate.net

This suggests that for This compound , while the ether oxygen is less nucleophilic than a hydroxyl group, activation of the ring, potentially through N-substitution and the introduction of a suitable Lewis acid or electrophile, could trigger a similar ring-opening cascade.

Acid-Catalyzed Ring-Opening

Lewis acids are known to promote the ring-opening of azetidines by coordinating to the nitrogen atom, thereby activating the ring towards nucleophilic attack. researchgate.net For a 3-alkoxy-substituted azetidine, a Lewis acid could potentially coordinate to either the ring nitrogen or the ether oxygen. Coordination to the nitrogen would increase the electrophilicity of the ring carbons, making them more susceptible to attack by a nucleophile, leading to C-N bond cleavage.

The regioselectivity of the ring-opening would be influenced by both steric and electronic factors. The bulky (1-methylcyclopentyl)methoxy substituent at C3 would sterically hinder attack at C2 and C4. Electronically, the ether oxygen could stabilize a developing positive charge on an adjacent carbon, potentially influencing the site of bond cleavage.

While specific data on the acid-catalyzed ring-opening of 3-alkoxyazetidines is scarce, the general principles of azetidine reactivity suggest that under appropriate acidic conditions, C-N bond cleavage is a plausible reaction pathway. The product of such a reaction would be a functionalized secondary amine, resulting from the addition of a nucleophile to one of the ring carbons.

Potential Reactivity Profile of this compound

Based on the reactivity of analogous systems, the C-N bond activation and cleavage of This compound would likely require activation of the azetidine ring. Potential pathways include:

N-Activation followed by Nucleophilic Attack: Acylation or sulfonylation of the nitrogen atom would render the ring carbons more electrophilic. Subsequent treatment with a nucleophile could lead to ring-opening. The regioselectivity would be a subject of interest, influenced by the steric bulk at C3.

Lewis Acid Catalysis: Treatment with a Lewis acid could facilitate ring-opening by a nucleophile. The nature of the Lewis acid and the nucleophile would be critical in determining the outcome of the reaction.

Reductive Cleavage: As demonstrated for N-acylazetidines, reductive conditions could potentially cleave the C-N bond, particularly if the nitrogen is appropriately substituted to facilitate electron transfer.

Further experimental investigation is necessary to fully elucidate the specific conditions and outcomes for the C-N bond activation and cleavage of This compound .

Computational and Theoretical Chemistry Studies on Azetidine Architectures

Quantum Chemical Calculations of Azetidine (B1206935) Ring Strain and Conformation

The azetidine ring, a four-membered saturated nitrogen heterocycle, possesses significant ring-strain energy, which is a key determinant of its chemical behavior. researchgate.netrsc.org Quantum chemical calculations have been instrumental in quantifying this strain and characterizing the ring's conformational landscape.

The ring-strain energy of azetidine is estimated to be approximately 25.2–25.4 kcal/mol. researchgate.netrsc.orgresearchgate.net This value is comparable to other four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than less-strained five- and six-membered rings such as pyrrolidine (B122466) and piperidine. researchgate.netresearchgate.net This inherent strain makes the azetidine scaffold both rigid and predisposed to ring-opening reactions under specific conditions. researchgate.netnih.gov

Table 1: Comparative Ring-Strain Energies of Saturated Heterocycles

CompoundRing SizeHeteroatomRing-Strain Energy (kcal/mol)
Aziridine3Nitrogen26.7 - 27.7
Azetidine4Nitrogen25.2 - 25.4
Pyrrolidine5Nitrogen5.4 - 5.8
Piperidine6Nitrogen0
Cyclobutane4Carbon26.4

Theoretical Rationalization of Azetidine Reaction Mechanisms

Theoretical calculations have provided profound insights into the mechanisms of various reactions involving azetidines, explaining observed regioselectivity and stereoselectivity.

Ring-Formation Reactions: DFT calculations have been used to explain the regio- and diastereoselective synthesis of 2-arylazetidines, providing a quantum chemical basis for Baldwin's rules in the ring-opening of oxiranes. researchgate.netacs.org These studies revealed that while the formation of a five-membered pyrrolidine ring is thermodynamically favored, the kinetically controlled pathway leads to the strained four-membered azetidine ring. researchgate.netacs.org The selectivity is governed by the balance between ring stretch and orbital overlap in the transition states. acs.org

Photochemical Reactions: The mechanism of photoinduced cycloadditions to form azetidines has also been elucidated. acs.org In the formation of azetidine photoproducts between thymine (B56734) and cytosine, calculations showed that the reaction proceeds through a stepwise cycloaddition in the triplet excited state, involving a diradical intermediate. acs.org Similarly, DFT calculations were employed to show that a radical 4-exo-dig cyclization of ynamides to form azetidines is kinetically favored over the alternative 5-endo-dig pathway. nih.gov

Catalyzed Reactions: Computational studies have been crucial in understanding stereoselectivity in catalyzed reactions. For the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines, DFT calculations indicated that the reaction is kinetically controlled and proceeds through bifunctional activation of both the azetidine and the nucleophile. nih.gov In the context of aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid, computational investigations have explored the transition states to understand the origins of stereoselectivity, noting that the four-membered ring's geometry influences the outcome. nih.govresearchgate.net

Table 2: Examples of Theoretical Methods in Azetidine Reaction Analysis

Reaction TypeComputational Method(s)Key FindingReference
Azetidine DesymmetrizationDFTReaction is kinetically controlled via bifunctional activation. nih.gov
Regioselective Azetidine SynthesisDFT with explicit solvent modelFormation of the 4-membered ring is kinetically favored over the 5-membered ring. researchgate.netacs.org
Aldol Reaction CatalysisDFT (B3LYP/6-31G(d,p))Geometrical differences in the four-membered ring catalyst influence stereoselectivity. nih.gov
Radical Cyclization to AzetidinesDFTThe 4-exo-dig cyclization pathway is kinetically favored. nih.gov
Photochemical Azetidine FormationMPWB1K and B3LYP functionalsReaction proceeds via a stepwise cycloaddition in the triplet excited state. acs.org

Predictive Modeling of Reactivity and Selectivity in Azetidine Functionalization

A significant advancement in computational chemistry is the development of predictive models that can guide synthetic efforts. mit.edu These models aim to forecast the outcomes of reactions, saving time and resources in the laboratory.

Researchers at MIT and the University of Michigan have successfully used computational modeling to predict the success of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.eduthescience.dev The challenge was that this reaction worked well for some reactants but not others. thescience.dev The team hypothesized that the reaction's success depends on the frontier molecular orbital energy match between the reacting molecules. thescience.dev

Of 27 combinations studied computationally, 18 were tested experimentally, and the model's predictions were found to be largely accurate. mit.edu This predictive approach enables chemists to prescreen potential substrates and focus on combinations with a high probability of success, accelerating the discovery of new azetidine-containing compounds. thescience.dev

Conformational Analysis and Molecular Dynamics Simulations of 3-[(1-Methylcyclopentyl)methoxy]azetidine and Analogues

While specific computational studies on this compound are not extensively documented in the literature, the principles of conformational analysis and the application of molecular dynamics (MD) simulations to its analogues provide a strong basis for understanding its behavior.

The conformation of the azetidine ring is significantly influenced by its substituents. For a 3-substituted azetidine like the title compound, the bulky (1-methylcyclopentyl)methoxy group is expected to have a pronounced effect on the ring's puckering and the preferred orientation of the substituent (axial vs. equatorial-like). The substituent's size can dictate the conformational equilibrium of the ring system.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations could be used to:

Explore the conformational space of both the azetidine ring and the side chain.

Identify the most stable, low-energy conformations.

Simulate the barriers to conformational changes, such as ring puckering or rotation around the C-O and C-C bonds of the side chain.

Understand how the molecule interacts with solvent molecules.

Studies on other complex azetidines have utilized techniques like 2D-NOESY experiments, supported by DFT calculations, to rationalize the dynamics at the nitrogen atom and the stereochemical outcomes of reactions, highlighting the complex interplay of different conformations. mdpi.com Such integrated computational and experimental approaches would be essential to fully characterize the three-dimensional structure and dynamic properties of this compound and predict its interactions in a biological context.

Strategic Research Applications of Azetidine Frameworks in Chemical Synthesis

Azetidines as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

There is no available scientific literature detailing the use of 3-[(1-Methylcyclopentyl)methoxy]azetidine as a synthetic intermediate or building block for the creation of more complex molecules. Research on other azetidine (B1206935) derivatives, such as 2-cyano azetidines derived from β-amino alcohols, highlights their utility, but these applications cannot be attributed to the specific compound . nih.gov

Design and Application of Chiral Azetidine Ligands in Asymmetric Catalysis

No published research could be found on the design, synthesis, or application of this compound as a chiral ligand in asymmetric catalysis. The potential for chirality exists within the molecule, but its efficacy and use in this context have not been explored in the available literature.

Integration of Azetidine Derivatives into Novel Molecular Scaffolds for Chemical Exploration

The integration of azetidine derivatives into novel molecular scaffolds is a documented strategy in drug discovery to create fused, bridged, and spirocyclic ring systems with unique three-dimensional structures. nih.govmdpi.com However, there are no specific examples in the scientific literature of this compound being used for the development of such novel scaffolds.

Development of Novel Chemical Entities Based on Azetidine Structures for Further Investigation

While many novel chemical entities based on the azetidine core have been developed as inhibitors of biological targets like phosphodiesterase 10A (PDE10A) or as potential treatments for diseases such as tuberculosis, there is no evidence to suggest that this compound has been investigated as a novel chemical entity for any therapeutic or chemical purpose. mdpi.comnih.gov

High-Throughput Synthesis and Diversification Strategies for Azetidine Libraries

High-throughput synthesis and diversity-oriented synthesis (DOS) are employed to generate large libraries of azetidine-based compounds for screening. nih.gov These strategies focus on the diversification of densely functionalized azetidine rings. nih.gov However, no studies were found that include this compound within these chemical libraries or mention its synthesis via high-throughput methods.

Q & A

Q. Conflicting reports on azetidine stability under acidic conditions: What factors determine degradation pathways?

  • Methodological Answer: Stability depends on substituent electronics. Electron-donating groups (e.g., methoxy) resist protonation and ring-opening, whereas electron-withdrawing groups (e.g., nitro) accelerate degradation. Degradation studies using NMR-monitored acid titration (e.g., HCl in dioxane) quantify stability thresholds .

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